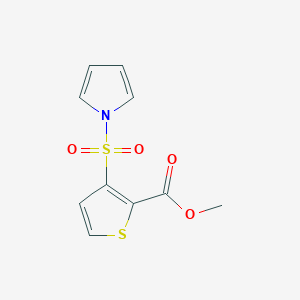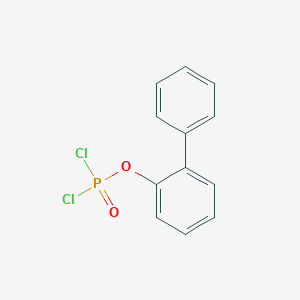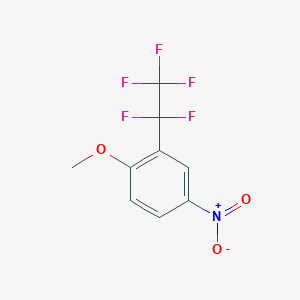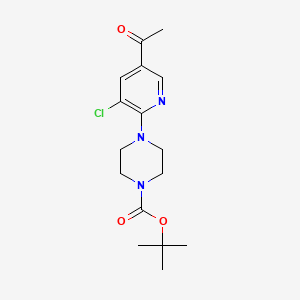
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the pyridine ring: Starting with a chlorinated pyridine derivative, an acetyl group is introduced at the 5-position using Friedel-Crafts acylation.
Piperazine introduction: The chlorinated pyridine is then reacted with piperazine under nucleophilic substitution conditions.
Esterification: The carboxylic acid group is protected as a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: 5-Carboxy-3-chloro-pyridin-2-yl derivative.
Reduction: 5-(1-Hydroxyethyl)-3-chloro-pyridin-2-yl derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
作用機序
The mechanism of action of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-(3-Chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the acetyl group.
4-(5-Acetyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the chlorine atom.
Uniqueness
The presence of both the acetyl and chlorine groups in Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C16H22ClN3O3 |
|---|---|
分子量 |
339.82 g/mol |
IUPAC名 |
tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O3/c1-11(21)12-9-13(17)14(18-10-12)19-5-7-20(8-6-19)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
DILVWXJOTJGGKS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
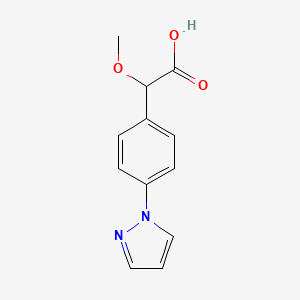
![2-Benzyl-5-cyanomethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8322500.png)
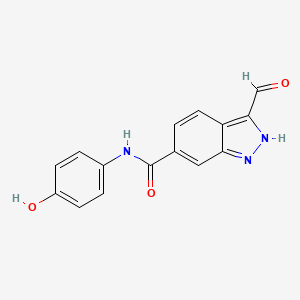
![7-Methyl-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8322522.png)
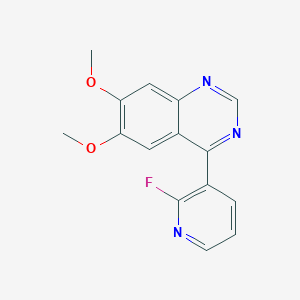
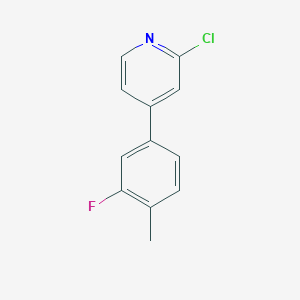
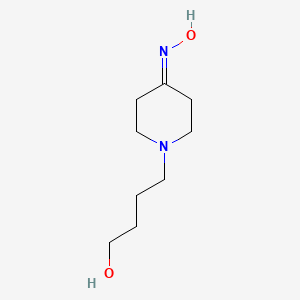
![[(7R,9aS)-2-(5-fluoro-2-pyrimidinyl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methanol](/img/structure/B8322547.png)
![tert-butyl 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8322563.png)
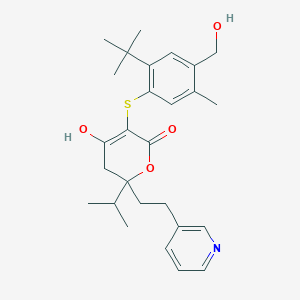
![6-[[4-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide](/img/structure/B8322576.png)
